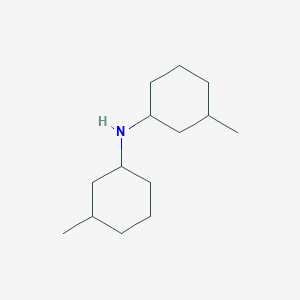

3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine

Description

Properties

IUPAC Name |

3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h11-15H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBSSGDEXCODGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NC2CCCC(C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine typically involves the reaction of 3-methylcyclohexanone with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines.

Scientific Research Applications

3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexylamine Derivatives

Key Observations :

- Electronic Effects : Methoxy-substituted derivatives (e.g., 3-methoxycyclohexan-1-amine) exhibit enhanced polarity due to the electron-donating methoxy group, influencing solubility and interaction with biological targets .

- Aromatic vs. Aliphatic Substituents : Compounds like 3-Methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine incorporate aromatic rings, which may enhance binding affinity in receptor studies compared to purely aliphatic analogues .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

- Solubility : Methoxy-substituted amines exhibit higher solubility in polar solvents due to hydrogen bonding, whereas alkylated derivatives (e.g., 4-ethyl-N-substituted) are more lipophilic .

- Purification : Flash column chromatography with gradients of CH₂Cl₂/MeOH is commonly employed for purifying N-alkylated cyclohexylamines, as seen in the synthesis of 2-Chloro-3-cyclohexyl-N-methylpropan-1-amine .

Biological Activity

3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine, also known by its CAS number 109496-89-1, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This indicates a complex arrangement that contributes to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in pharmacological applications. Its potential effects include:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections.

- CNS Activity : Compounds with similar structures have shown neuroactive properties, suggesting potential applications in neuropharmacology.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized to interact with specific receptors or enzymes in the body, potentially modulating neurotransmitter systems or inhibiting bacterial growth through disruption of cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Antimicrobial Activity :

- A study evaluated various derivatives of cyclohexylamines and found that certain structural modifications enhanced their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The presence of a cyclohexyl moiety was linked to increased membrane permeability, facilitating antibacterial action .

- Neuropharmacological Studies :

- Flavoring Agent Potential :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | CNS Activity |

|---|---|---|---|

| 3-Methylcyclohexylamine | Structure | Moderate | Potential |

| 4-Methylpiperidine | Structure | High | Yes |

| Cyclopropylamine | Structure | Low | Yes |

Q & A

Q. How can the synthesis of 3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine be optimized for higher yield and purity?

Methodological Answer: Optimization involves:

- Reductive Amination : Adjust stoichiometric ratios of the cyclohexanone precursor and 3-methylcyclohexylamine to minimize side reactions. Excess amine (1.2–1.5 equivalents) improves imine formation efficiency .

- Catalyst Selection : Use sodium triacetoxyborohydride (NaHB(OAc)₃) for mild, selective reduction of imines, as demonstrated in analogous syntheses .

- Purification : Employ column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) to isolate the product from unreacted precursors. For diastereomeric mixtures, chiral stationary phases may separate enantiomers .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Electrospray ionization (ESI+) detects the molecular ion peak (e.g., m/z 198 [M+H]⁺ for similar amines) and validates molecular weight .

Q. How does stereochemistry impact the synthesis and biological activity of this compound?

Methodological Answer:

- Stereochemical Control : Chiral centers in cyclohexyl groups (e.g., 1R,4R vs. 1S,4S diastereomers) require enantioselective synthesis or resolution. For example, diastereomeric intermediates can be separated via chiral chromatography .

- Activity Implications : Stereoisomers may exhibit divergent receptor binding. In analogous compounds, (1R,4R)-isomers showed higher affinity for neurotransmitter receptors than (1S,4S)-forms, necessitating rigorous stereochemical characterization .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data between stereoisomers of this compound?

Methodological Answer:

- Comparative Assays : Perform parallel in vitro binding assays (e.g., radioligand displacement) on separated enantiomers to quantify affinity differences for targets like serotonin or dopamine receptors .

- Structural Analysis : Use X-ray crystallography or NOESY NMR to correlate spatial arrangements of substituents (e.g., methyl groups) with activity trends .

- Data Normalization : Account for purity discrepancies by validating stereoisomer ratios via HPLC before testing .

Q. What strategies validate hypothesized receptor interactions for this compound?

Methodological Answer:

- Molecular Docking : Model the compound’s 3D structure (DFT-optimized) against receptor active sites (e.g., 5-HT₂A) to predict binding modes .

- Mutagenesis Studies : Introduce point mutations in receptors (e.g., replacing key residues like Ser319 in 5-HT₂A) to assess binding affinity changes .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD, kon/koff) to confirm interactions .

Q. How can stability studies under physiological conditions be designed for this compound?

Methodological Answer:

- pH-Variation Experiments : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Acidic conditions may protonate the amine, altering stability .

- Oxidative Stress Tests : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown. Detect metabolites using LC-MS/MS .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. Can computational models predict novel derivatives with enhanced activity?

Methodological Answer:

- QSAR Modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) to correlate structural features (e.g., logP, polar surface area) with activity. Substituent effects at the 3-methyl position are critical .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-donating groups on the cyclohexyl ring may enhance receptor binding .

Q. How can researchers differentiate contributions of structural isomers in mixed samples?

Methodological Answer:

- Chiral Chromatography : Use columns with β-cyclodextrin phases to resolve enantiomers based on steric hindrance .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configurations .

- Dynamic NMR : Monitor coalescence of proton signals at varying temperatures to assess isomer interconversion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.